

theoretical vs experimental properties of N,2-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,2-Dimethyl-4-nitroaniline*

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An In-depth Technical Guide to the Theoretical and Experimental Properties of N,N-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline, a derivative of aniline, is a significant organic compound characterized by a nitro group (-NO₂) positioned para to a dimethylamino group (-N(CH₃)₂) on a benzene ring. This molecule serves as a crucial intermediate in the synthesis of dyes and pigments.^[1] More notably, its distinct electron-donating (dimethylamino) and electron-withdrawing (nitro) groups create a strong intramolecular charge-transfer system, making it a model compound for the study of non-linear optical (NLO) organic materials.^{[2][3]} Recent studies have also revealed its fascinating mechanical properties, including superplasticity and superelasticity in its crystalline form.^[3]

This technical guide provides a comprehensive comparison of the theoretical and experimentally determined properties of N,N-Dimethyl-4-nitroaniline. It is designed to offer researchers and scientists a detailed understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile, supported by detailed experimental protocols.

Molecular and Crystal Structure: A Tale of Two Methods

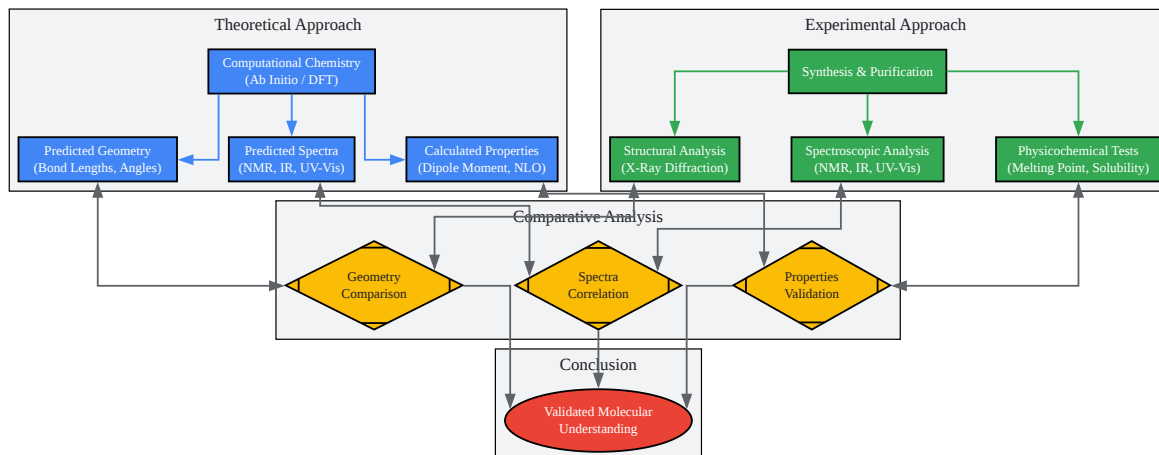
The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding a compound's properties. For N,N-Dimethyl-4-nitroaniline, both experimental X-ray diffraction and theoretical ab initio calculations have been employed to elucidate its structure.

Experimental Findings (X-ray Crystallography): Crystals of N,N-Dimethyl-4-nitroaniline, typically grown from an ethanol solution, are yellow prisms.[4] X-ray diffraction studies have revealed that they belong to the monoclinic crystal system with the space group P21.[4] A key finding from the crystal structure analysis is that the molecule is not perfectly planar. The aromatic ring, the nitro group, and the dimethylamino group are each individually planar, but they are rotated with respect to each other. The nitro group is twisted approximately 2.8° out of the aromatic plane, while the dimethylamino group is rotated by a more significant 7.3° . [4] This deviation from planarity has important implications for its electronic and optical properties.

Theoretical Predictions (Ab Initio Calculations): High-level ab initio calculations have been performed on derivatives of N,N-Dimethyl-4-nitroaniline to complement experimental data.[3] These computational models corroborate the experimental finding that the dimethylamino group has a trigonal-pyramidal configuration and is twisted relative to the plane of the benzene ring.[3] Theoretical studies are instrumental in understanding the electron density distribution and predicting molecular hyperpolarizabilities, which are crucial for NLO applications. The calculations suggest a significant contribution from a quinonoid resonance form to the overall structure of the molecule.[4]

Logical Workflow: Theoretical vs. Experimental Characterization

The following diagram illustrates the synergistic workflow between computational modeling and laboratory experimentation in the comprehensive analysis of a chemical compound like N,N-Dimethyl-4-nitroaniline.



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Caption: Workflow comparing theoretical predictions and experimental results.

Data Presentation: Quantitative Properties

The following tables summarize the key theoretical and experimental data for N,N-Dimethyl-4-nitroaniline.

Table 1: Physical and Chemical Properties

Property	Experimental Value	Computed Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	C ₈ H ₁₀ N ₂ O ₂	[5][6]
Molecular Weight	166.18 g/mol	166.18 g/mol	[5][6]
Appearance	Yellow crystalline solid/needles	-	[1][2][5]
Melting Point	163 - 165 °C	-	[7]
Boiling Point	~279.3 - 314.38 °C (estimate)	-	[5][8]
Density	1.245 - 1.355 g/cm ³	1.2275 g/cm ³ (estimate)	[4][5][8]
Water Solubility	Insoluble	-	[8][9]
Organic Solubility	Soluble in ethanol, acetone, dichloromethane, hot methanol.	-	[5]
XLogP3	-	2.61	[8]
PSA (Polar Surface Area)	-	49.1 Å ²	[8]

Table 2: Crystallographic Data

Parameter	Experimental Value	Reference(s)
Crystal System	Monoclinic	[4]
Space Group	P2 ₁	[4]
Unit Cell Dimensions	a = 9.73 Å, b = 10.56 Å, c = 3.964 Å	[4]
Unit Cell Angle (β)	91° 28'	[4]
Molecules per Unit Cell (Z)	2	[4]

Table 3: Spectroscopic Data

Technique	Experimental Data Highlights	Reference(s)
¹ H NMR	(89.56 MHz, CDCl ₃): δ 8.09 (d, J=9.5 Hz, 2H), 6.59 (d, J=9.5 Hz, 2H), 3.10 (s, 6H)	[10]
¹³ C NMR	Spectrum available	[6]
IR (FTIR)	Spectrum available (KBr-Pellet technique)	[6]
GC-MS	Mass spectrum available, m/z 166 (M ⁺)	[6]
UV-Vis	Significant charge-transfer band	[11]

Experimental Protocols

Detailed and reproducible methodologies are critical in scientific research. The following section outlines protocols for the synthesis, purification, and characterization of N,N-Dimethyl-4-nitroaniline.

Synthesis: Nitration of N,N-Dimethylaniline

This protocol is adapted from a well-established procedure in Organic Syntheses.[12]

- Materials: N,N-dimethylaniline, concentrated sulfuric acid (sp. gr. 1.84), concentrated nitric acid (sp. gr. 1.42), ammonium hydroxide (sp. gr. 0.90), ice.
- Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, thermometer, ice bath.
- Procedure:
 - In the 3-L flask surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.

- Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25 °C.
- Cool the resulting solution of dimethylaniline sulfate to 5 °C.
- Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling.
- Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over approximately 1.5 hours. Maintain the reaction temperature between 5° and 10 °C, using small pieces of dry ice for cooling if necessary.
- After the addition is complete, pour the reaction mixture into a large beaker containing at least 5 kg of crushed ice and water.
- Neutralize the solution by slowly adding concentrated ammonium hydroxide with vigorous stirring and cooling, keeping the temperature below 25 °C. The crude p-nitrodimethylaniline will precipitate as a yellow solid.
- Collect the crude product by vacuum filtration and wash thoroughly with water.

Purification: Recrystallization

The crude product can be purified to obtain yellow crystalline needles.^[2]

- Materials: Crude N,N-Dimethyl-4-nitroaniline, 95% ethanol (or methanol).
- Equipment: Erlenmeyer flask, hot plate, Büchner funnel, filter paper, vacuum flask.
- Procedure:
 - Dissolve the crude solid in a minimum amount of hot 95% ethanol.
 - Allow the solution to cool slowly to room temperature.
 - Further cool the flask in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration.

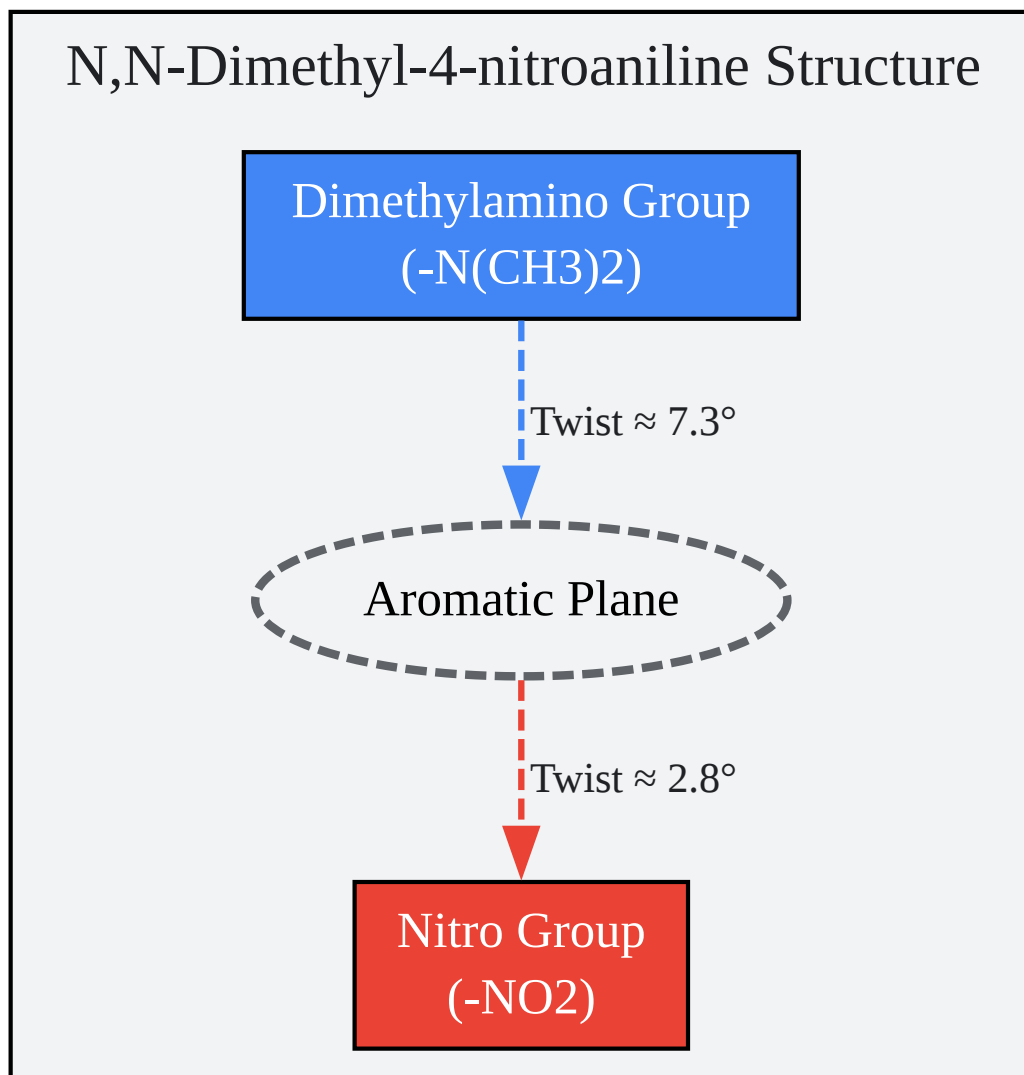
- Wash the crystals with a small amount of cold 95% ethanol.
- Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected melting point of the purified product is 163.5-164 °C.[2]

Characterization Methods

- **Melting Point Determination:** A small sample of the purified, dry solid is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.
- **FTIR Spectroscopy:** A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer to identify characteristic functional group vibrations.[6]
- **¹H NMR Spectroscopy:** A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[10]
- **Single-Crystal X-ray Diffraction:** High-quality single crystals are grown from a suitable solvent (e.g., ethanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected to determine the precise crystal and molecular structure, including bond lengths, bond angles, and unit cell parameters.[4]

Visualization of Key Structural Features

The non-planar structure of N,N-Dimethyl-4-nitroaniline is a critical feature influencing its properties. The diagram below conceptualizes the twist of the functional groups relative to the aromatic ring.



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Caption: Rotational displacement of functional groups from the aromatic plane.

Conclusion

N,N-Dimethyl-4-nitroaniline stands as an exemplary case where theoretical and experimental approaches converge to provide a deep molecular understanding. Experimental techniques like X-ray crystallography provide definitive data on the solid-state structure, revealing a non-planar geometry that is crucial for its bulk properties.[4] Computational chemistry not only corroborates these findings but also offers invaluable insights into the electronic structure and predictive power for properties like NLO hyperpolarizability, which can be challenging to measure directly. [3] The close agreement between the calculated and observed data validates the computational models, allowing for their predictive use in designing novel materials with tailored properties. The synthesis and characterization protocols provided herein offer a practical framework for researchers working with this versatile compound.

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- To cite this document: BenchChem. [theoretical vs experimental properties of N,2-Dimethyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079936#theoretical-vs-experimental-properties-of-n-2-dimethyl-4-nitroaniline]

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